

Application Notes and Protocols: VUF 10148 for Histamine Receptor Research

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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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Introduction

VUF 10148, chemically identified as 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline, is a potent ligand for the human histamine H4 receptor (H4R). Developed through fragment-based design, this compound serves as a valuable tool for investigating the physiological and pathological roles of the H4 receptor, particularly in the context of inflammation. The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is a key mediator in inflammatory and immune responses. These application notes provide a summary of the known characteristics of **VUF 10148** and detailed protocols for its further pharmacological characterization.

Pharmacological Profile of VUF 10148

VUF 10148 has been identified as a high-affinity ligand for the human histamine H4 receptor. However, comprehensive data regarding its binding affinity at other histamine receptor subtypes (H1, H2, and H3) and its functional activity (agonist versus antagonist) are not extensively documented in publicly available literature. The primary characterization of **VUF 10148** demonstrates its potent interaction with the H4 receptor and suggests its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following table summarizes the available binding affinity data for **VUF 10148**. Researchers are encouraged to perform selectivity and functional assays to build a complete pharmacological profile.

Compound	Receptor	Species	Ki (nM)	pKi	Reference
VUF 10148	H4	Human	25	7.6	[1]
VUF 10148	H1, H2, H3	Human	Data not available	Data not available	-

Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gai/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the release of Gβγ subunits can activate other signaling cascades, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). These signaling events are crucial for H4 receptor-mediated cellular responses like chemotaxis of immune cells.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are generalized methods that can be adapted to characterize the pharmacological properties of **VUF 10148**.

Radioligand Binding Assay (Competitive)

This protocol describes how to determine the binding affinity (Ki) of **VUF 10148** for histamine receptors (H1, H2, H3, and H4).

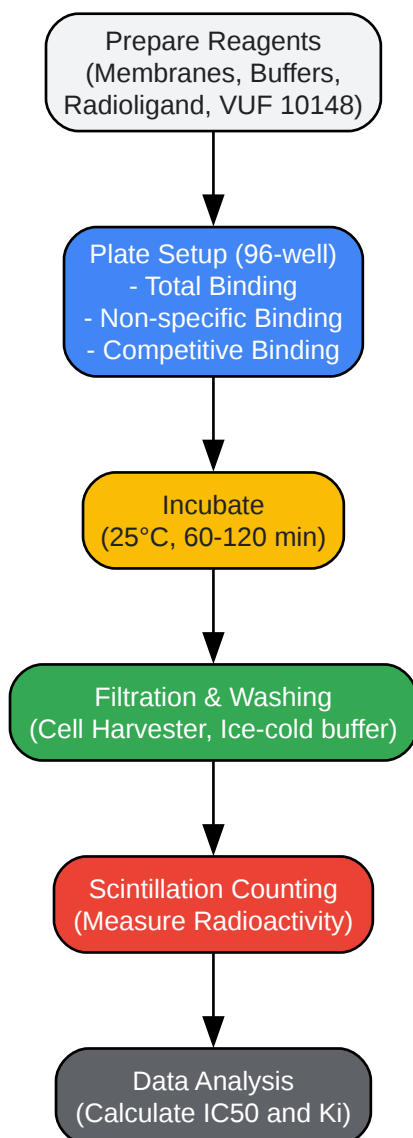
Objective: To determine the Ki of **VUF 10148** at human histamine receptors.

Materials:

- Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
- Radioligands:
 - H1R: [³H]-Mepyramine
 - H2R: [³H]-Tiotidine
 - H3R: [³H]-N α -methylhistamine
 - H4R: [³H]-Histamine
- Non-specific Binding Control:
 - H1R: Mianserin (10 μ M)
 - H2R: Ranitidine (100 μ M)
 - H3R: Thioperamide (10 μ M)
 - H4R: JNJ 7777120 (10 μ M)
- Test Compound: **VUF 10148**
- Assay Buffer: 50 mM Tris-HCl (pH 7.4)
- Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B)
- Cell harvester
- Scintillation counter and vials
- Scintillation fluid

Procedure:

- Preparation: Prepare serial dilutions of **VUF 10148** in assay buffer.
- Assay Setup: In a 96-well plate, add in triplicate:
 - Total Binding: Assay buffer, radioligand (at a concentration near its K_d), and cell membranes.
 - Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
 - Competitive Binding: **VUF 10148** dilution, radioligand, and cell membranes.
- Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of **VUF 10148**.
 - Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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References

- 1. Early Alterations of the Receptor-Binding Properties of H1, H2, and H3 Avian Influenza Virus Hemagglutinins after Their Introduction into Mammals - PMC [pmc.ncbi.nlm.nih.gov]

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